

# Physical and chemical properties of 4-Hydroxy-6-methoxy-3-nitrocoumarin

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## Compound of Interest

Compound Name: 4-Hydroxy-6-methoxy-3-nitrocoumarin

Cat. No.: B8706825

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## An In-depth Technical Guide to 4-Hydroxy-6-methoxy-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-Hydroxy-6-methoxy-3-nitrocoumarin** (CAS No. 13836-21-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive and comparative framework for researchers.

## Chemical and Physical Properties

While specific experimental data for **4-Hydroxy-6-methoxy-3-nitrocoumarin** is not extensively documented, the properties of structurally similar compounds provide valuable insights. The introduction of a methoxy group at the 6-position and a nitro group at the 3-position on the 4-hydroxycoumarin scaffold influences its electronic and steric characteristics, thereby affecting its physical and chemical behavior.

Table 1: Physicochemical Properties of **4-Hydroxy-6-methoxy-3-nitrocoumarin** and Related Analogs

Property	4-Hydroxy-6-methoxy-3-nitrocoumarin	4-Hydroxy-3-nitrocoumarin[ <a href="#">1</a> ][ <a href="#">2</a> ]	4-Hydroxycoumarin[ <a href="#">3</a> ]	4-Hydroxy-6-methylcoumarin
CAS Number	13836-21-0	20261-31-8	1076-38-6	13252-83-0
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>6</sub>	C <sub>9</sub> H <sub>5</sub> NO <sub>5</sub>	C <sub>9</sub> H <sub>6</sub> O <sub>3</sub>	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>
Molecular Weight	237.17 g/mol	207.14 g/mol	162.14 g/mol	176.17 g/mol
Melting Point	Not Reported	171-178 °C (dec.)	213.5 °C	261-264 °C
Appearance	Not Reported	Light yellow crystalline powder	Beige powder	Not Reported
Solubility	Not Reported	Soluble in DMSO, ethanol, and dimethylformamide. <a href="#">[4]</a> Sparingly soluble in aqueous buffers. <a href="#">[4]</a>	Soluble in ethanol, DMSO, and dimethyl formamide. <a href="#">[4]</a>	Not Reported
pKa (Predicted)	Not Reported	4.50 ± 1.00 <a href="#">[1]</a>	Not Reported	Not Reported

## Synthesis and Purification

The primary route for the synthesis of **4-Hydroxy-6-methoxy-3-nitrocoumarin** is through the electrophilic nitration of 4-hydroxy-6-methoxycoumarin. The electron-donating hydroxyl and methoxy groups activate the coumarin ring, directing the nitration to the C3 position.

## Proposed Experimental Protocol for Synthesis

This protocol is adapted from established methods for the nitration of similar 4-hydroxycoumarin derivatives.[\[5\]](#)[\[6\]](#)

**Materials:**

- 4-hydroxy-6-methoxycoumarin
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Ethanol
- Crushed Ice
- Deionized Water

**Procedure:**

- In a flask, dissolve 4-hydroxy-6-methoxycoumarin in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at or below 5°C using an ice bath.
- Slowly add a pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, while vigorously stirring. The temperature should be carefully monitored and kept below 10°C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour.
- Pour the reaction mixture onto crushed ice with continuous stirring to precipitate the crude product.
- Filter the precipitate, wash thoroughly with cold deionized water to remove any residual acid, and dry the crude product.

## Proposed Purification Protocol

**Recrystallization:**

- Dissolve the crude **4-Hydroxy-6-methoxy-3-nitrocoumarin** in a minimal amount of hot ethanol.

- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Filter the purified crystals and dry them under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of **4-Hydroxy-6-methoxy-3-nitrocoumarin**.



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### Synthesis and Purification Workflow

## Spectral Characterization

While specific spectra for **4-Hydroxy-6-methoxy-3-nitrocoumarin** are not available, the spectral data of its parent compound, 4-hydroxy-3-nitrocoumarin, and other related analogs are presented for comparison. Researchers can expect similar characteristic peaks, with shifts influenced by the methoxy group at the 6-position.

Table 2: Comparative Spectral Data of Related Coumarins

Spectral Data	4-Hydroxy-3-nitrocoumarin	4-hydroxy-6-methoxycoumarin Derivative[7]	4-hydroxycoumarin[8]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ ppm)	Aromatic protons and hydroxyl proton signals are expected.	1H NMR (DMSO-d <sub>6</sub> , 400 MHz) δ(ppm): 3.69 (s, 2H, H <sub>2</sub> ), 6.97 (ddd, 1H), 7.15 (dd, 1H), 7.35 (ddd, 1H)	Aromatic protons typically appear in the range of 7.0-8.0 ppm. The hydroxyl proton signal is also present.
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm)	Signals for carbonyl, aromatic, and nitro-substituted carbons are expected.	13C NMR (DMSO-d <sub>6</sub> , 100 MHz) δ (ppm): 41.46, 123.55, 129.59, 130.24, 149.02, 159.0, 167.77, 168.42.	Carbonyl carbon (C2) around 161 ppm, C4 around 178 ppm. Aromatic carbons in the range of 110-155 ppm.
FT-IR (cm <sup>-1</sup> )	Characteristic peaks for O-H, C=O (lactone), C=C (aromatic), and NO <sub>2</sub> stretching.	1719 (v C=O), 1484 (δ C-H)	O-H stretch (broad), C=O stretch (~1720 cm <sup>-1</sup> ), C=C aromatic stretches.
Mass Spectrometry (m/z)	Molecular ion peak and fragmentation pattern corresponding to the loss of NO <sub>2</sub> , CO, and other fragments.	Not specified for the nitro derivative.	M <sup>+</sup> at 162. Fragmentation includes loss of CO.

## Potential Biological Activity and Signaling Pathways

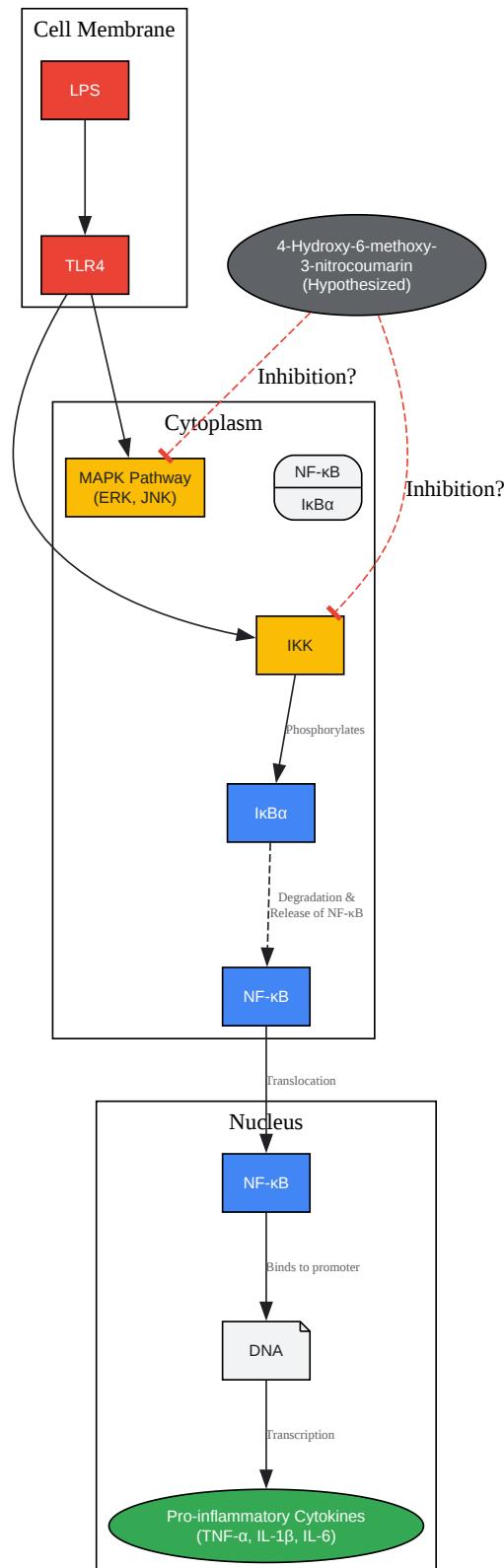
Direct biological studies on **4-Hydroxy-6-methoxy-3-nitrocoumarin** are not currently available in the literature. However, research on related compounds suggests potential areas of pharmacological interest.

A study on a series of substituted 4-hydroxy-3-nitrocoumarins demonstrated that these compounds possess antiallergic activity.[9] This suggests that **4-Hydroxy-6-methoxy-3-**

**nitrocoumarin** may also exhibit similar properties.

Furthermore, the structurally related compound 4-hydroxy-7-methoxycoumarin has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the NF- $\kappa$ B and MAPK signaling pathways. The proposed mechanism involves the downregulation of pro-inflammatory mediators. Given the structural similarities, it is plausible that **4-Hydroxy-6-methoxy-3-nitrocoumarin** could modulate similar inflammatory pathways.

The following diagram illustrates the potential anti-inflammatory signaling pathway that could be targeted by **4-Hydroxy-6-methoxy-3-nitrocoumarin**, based on the activity of its 7-methoxy analog.

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### Hypothesized Anti-inflammatory Signaling Pathway

## Conclusion

**4-Hydroxy-6-methoxy-3-nitrocoumarin** is a compound of interest for which specific experimental data is currently limited. This guide provides a comprehensive overview based on the established chemistry and biology of its close structural analogs. The provided synthetic protocols, comparative physical and spectral data, and hypothesized biological activities serve as a valuable resource for researchers initiating studies on this compound. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of **4-Hydroxy-6-methoxy-3-nitrocoumarin**.

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